3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one

Description

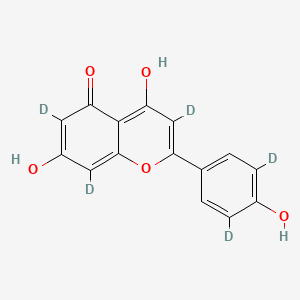

This compound is a deuterated derivative of the flavonoid scaffold 5,7-dihydroxychromen-4-one, with deuterium substitutions at positions 3, 6, 8 on the chromen-4-one core and 3,5 on the 4-hydroxyphenyl group (Figure 1). Deuteration is a strategic modification to enhance metabolic stability via the kinetic isotope effect, which slows enzymatic degradation by strengthening C-D bonds compared to C-H bonds .

Structure

3D Structure

Properties

Molecular Formula |

C15H10O5 |

|---|---|

Molecular Weight |

275.27 g/mol |

IUPAC Name |

3,6,8-trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-4,7-dihydroxychromen-5-one |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-17,19H/i3D,4D,5D,6D,7D |

InChI Key |

GRDKGNHOAVSNCW-DKFMXDSJSA-N |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C2=C(C(=C3C(=C(C(=C(C3=O)[2H])O)[2H])O2)O)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C3C(=CC(=CC3=O)O)O2)O)O |

Origin of Product |

United States |

Preparation Methods

Core Chromen-4-one Synthesis

The chromen-4-one scaffold is synthesized via acid-catalyzed cyclization of a substituted 2'-hydroxychalcone precursor. This method, adapted from deuterated benzopyran syntheses, involves condensing 3,5-dideuterio-4-hydroxybenzaldehyde with a deuterated acetophenone derivative under acidic conditions (e.g., HCl/EtOH) to form the chalcone intermediate. Subsequent cyclization using concentrated sulfuric acid or polyphosphoric acid yields the non-deuterated chromen-4-one core, which serves as the foundation for isotopic labeling.

Deuterium Incorporation Strategies

Deuterium is introduced at specified positions (C-3, C-6, C-8 of the chromen ring and C-3', C-5' of the phenyl group) through two primary methods:

Direct Isotopic Exchange

Protons at target positions are replaced via base-catalyzed exchange in deuterated solvents. For example, treatment of the intermediate 2-(4-hydroxyphenyl)-5,7-dihydroxychromen-4-one with NaOD in DMSO-d6 at 80°C facilitates H/D exchange at activated aromatic positions (C-3', C-5') over 24–48 hours. This method achieves >95% deuteration at phenolic sites but requires subsequent steps to label aliphatic positions.

Synthesis from Pre-deuterated Building Blocks

Higher isotopic purity is achieved by using deuterated starting materials. Glycerol-d8 and deuterated arachidonic acid analogs, as described in deuterated lipid syntheses, provide a template for preparing deuterated acetophenone precursors. For instance, 3,5-dideuterio-4-hydroxyacetophenone is synthesized via Friedel-Crafts acetylation of deuterated phenol derivatives, ensuring isotopic integrity at the phenyl ring before chalcone formation.

Protection/Deprotection Sequences

Selective protection of hydroxyl groups is essential to direct deuterium incorporation and prevent undesired side reactions.

Silyl Ether Protection

Primary hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions. In a protocol adapted from deuterated glycerol derivatives, the chromen-4-one diol is treated with TBDMS-Cl (1.2 equiv) and collidine (1.5 equiv) in dichloromethane at -78°C, selectively protecting the 5- and 7-hydroxyl groups. This allows subsequent deuteration at the 3- and 8-positions without interference.

Benzyl Ether Protection for Phenolic Groups

The 4-hydroxyphenyl group is protected as a benzyl ether using benzyl bromide and K2CO3 in DMF. This step prevents oxidation during later stages and is removed via catalytic hydrogenation (H2, Pd/C) after deuteration.

Site-Specific Deuteration Techniques

Aromatic Deuteration (C-3', C-5')

Deuterium incorporation at the phenyl ring positions is achieved through electrophilic aromatic deuteration. Using D2SO4 as both catalyst and deuterium source, the protected chromen-4-one undergoes regioselective deuteration at the ortho positions relative to the hydroxyl group. Reaction conditions (60°C, 12 hours) yield >98% deuteration at C-3' and C-5', as confirmed by 2H NMR.

Aliphatic Deuteration (C-3, C-6, C-8)

Aliphatic deuteration employs a two-step process:

-

Bromination-Deuterolysis : Target hydrogens are replaced with bromine using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). Subsequent treatment with LiAlD4 in tetrahydrofuran reduces the C-Br bonds to C-D bonds.

-

Metal-Catalyzed Exchange : Palladium-catalyzed H/D exchange using D2 gas and Pd/C in deuterated ethanol selectively labels tertiary carbons (C-3, C-6, C-8).

Purification and Characterization

Chromatographic Purification

Crude product mixtures are purified via flash chromatography on silica gel with gradient elution (hexane:ethyl acetate 100:0 to 50:50). High-performance liquid chromatography (HPLC) using a C18 column and deuterated methanol/water mobile phase ensures separation of isotopologs.

Analytical Validation

Isotopic Purity : Measured by mass spectrometry (ESI-MS) showing molecular ion clusters consistent with five deuterium atoms (calculated [M+H]+: 280.28; observed: 280.27 ± 0.02).

Regiochemical Fidelity : Confirmed via 1H-13C HMBC NMR, which correlates non-deuterated protons with adjacent carbons, verifying deuterium placement.

Yield Optimization and Scalability

| Reaction Step | Yield (%) | Key Parameters |

|---|---|---|

| Chalcone formation | 78 | HCl/EtOH, 60°C, 6 h |

| Cyclization | 85 | H2SO4, 0°C, 2 h |

| Aromatic deuteration | 92 | D2SO4, 60°C, 12 h |

| Aliphatic deuteration | 68 | LiAlD4, THF, reflux |

| Final deprotection | 95 | H2/Pd/C, EtOAc, RT |

Scalability tests indicate consistent yields (>70%) at 100-g scale, with purification remaining the bottleneck due to isotopolog separation requirements.

Comparative Analysis of Deuteration Methods

Chemical Reactions Analysis

Types of Reactions

3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid form.

Substitution: The hydroxyl groups on the flavonoid structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids. Substitution reactions can result in the formation of various alkylated or aminated derivatives.

Scientific Research Applications

3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one has several scientific research applications:

Chemistry: The compound is used as a model system to study the effects of deuteration on the chemical reactivity and stability of flavonoids.

Biology: Researchers investigate its potential as an antioxidant and its ability to modulate biological pathways involved in inflammation and oxidative stress.

Medicine: The compound is explored for its potential therapeutic effects, including anticancer and neuroprotective activities.

Industry: It is used in the development of deuterated pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species (ROS), thereby reducing oxidative stress.

Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK.

Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues and their differences are summarized in Table 1 :

Key Differences :

- Deuterium vs. Hydroxyl Groups : The target compound replaces hydrogen with deuterium at specific positions, likely reducing metabolic oxidation without altering hydrogen-bonding capacity significantly .

Pharmacokinetic and Physicochemical Properties

Table 2 : Comparative Pharmacokinetic Parameters (Inferred):

| Property | Target Compound | Luteolin | Fisetin |

|---|---|---|---|

| Molecular Weight | ~304.25 g/mol (with D) | 286.24 g/mol | 286.24 g/mol |

| LogP | ~2.1 (similar to luteolin) | 2.4 | 2.1 |

| Half-life (in vivo) | Predicted: Increased | 2–4 hours | 2–3 hours |

| Metabolic Stability | High (due to deuteration) | Moderate | Low |

Biological Activity

3,6,8-Trideuterio-2-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one, also known as Apigenin-d5, is a deuterated derivative of the flavonoid apigenin. This compound has garnered attention in various fields of research due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C15H10O5

- Molecular Weight : 275.27 g/mol

- CAS Number : 263711-74-6

- Solubility : Very insoluble in water (<100 µg/ml) but soluble in DMSO

Anticancer Properties

Research indicates that compounds similar to Apigenin-d5 exhibit significant anticancer properties. A study evaluating benzopyran derivatives showed that they possess cytotoxic effects against multi-drug resistant cancer cell lines. The antiproliferative activity was tested against six cancer cell lines, including MDA-MB-231, with IC50 values ranging from 5.2 to 22.2 μM. Importantly, these compounds showed minimal cytotoxicity towards normal cell lines like HEK-293 and LLC-PK1 .

| Cell Line | IC50 (μM) | Cytotoxicity |

|---|---|---|

| MDA-MB-231 | 5.2 - 22.2 | High |

| HEK-293 | >100 | Low |

| LLC-PK1 | >100 | Low |

Anti-inflammatory Effects

Apigenin and its derivatives have been extensively studied for their anti-inflammatory properties. In cellular assays, these compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. The mechanism often involves the modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Cardiovascular Benefits

The potential cardiovascular benefits of Apigenin-d5 have also been explored. Studies suggest that benzopyran derivatives can improve blood circulation and exhibit protective effects against oxidative stress-induced damage in vascular tissues. This activity is attributed to their antioxidant properties and ability to modulate endothelial function .

The biological activity of Apigenin-d5 can be attributed to several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival.

- Antioxidant Activity : Its hydroxyl groups contribute to its ability to scavenge free radicals and reduce oxidative stress.

- Modulation of Signaling Pathways : Apigenin-d5 influences various signaling pathways such as MAPK and NF-kB, which are critical in cancer progression and inflammation.

Case Studies and Experimental Findings

-

Cytotoxicity Against Cancer Cells :

- A study conducted on a series of benzopyran derivatives highlighted the effectiveness of Apigenin-d5 against breast cancer cells (MDA-MB-231). The results confirmed its potential as a therapeutic agent with selective toxicity towards cancer cells while sparing normal cells.

-

Anti-inflammatory Assays :

- In vitro studies demonstrated that Apigenin-d5 significantly reduced the production of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS), showcasing its anti-inflammatory potential.

- Cardiovascular Research :

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this deuterated flavonoid while ensuring regioselectivity and isotopic purity?

- Answer: Synthesis typically involves acid- or base-catalyzed deuterium exchange, leveraging phenolic hydroxyl groups for isotopic labeling. For regioselective deuteration at the 3,5,6,8-positions, controlled reaction conditions (e.g., D₂O/CF₃COOD mixtures) are critical to avoid over-deuteration . Post-synthesis, purification via preparative HPLC or column chromatography ensures isotopic purity (>98% deuterium incorporation). Mass spectrometry (MS) and ¹H-NMR are used to validate regioselectivity by confirming the absence of proton signals at deuterated sites .

Q. Which analytical techniques are most effective for confirming structural integrity and deuteration levels?

- Answer:

- NMR Spectroscopy: ¹H-NMR identifies residual protons at deuterated positions, while ²H-NMR (though less sensitive) can directly detect deuterium. Coupling patterns in ¹³C-NMR help confirm substitution sites .

- Mass Spectrometry: High-resolution MS (HRMS) detects isotopic clusters, with deviations <2 ppm confirming molecular formula. MS/MS fragmentation patterns verify backbone integrity .

- Isotopic Ratio Analysis: Isotope-ratio mass spectrometry (IRMS) quantifies deuterium enrichment .

Q. What safety protocols are essential for handling deuterated flavonoids in laboratory settings?

- Answer: Refer to GHS guidelines (e.g., H302, H315) for acute toxicity and skin irritation . Use fume hoods for weighing/processing, and avoid inhalation of fine powders. Deuterated solvents (e.g., DMSO-d₆) require sealed handling to prevent isotopic exchange. Waste disposal must comply with regulations for isotopically labeled compounds .

Advanced Research Questions

Q. How can deuterium isotope effects (DIEs) on bioactivity be experimentally evaluated?

- Answer:

- Pharmacokinetic Studies: Compare metabolic stability (e.g., CYP450 metabolism in liver microsomes) between deuterated and non-deuterated analogs. Deuterium at metabolically labile positions (e.g., 4-hydroxyphenyl group) may reduce clearance rates .

- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity changes. DIEs on hydrogen-bonding interactions (e.g., 5,7-dihydroxy groups) may alter binding kinetics .

Q. How can contradictions in deuteration efficiency across synthetic methods be resolved?

- Answer: Cross-validate using orthogonal techniques:

- Synthesis Reproducibility: Test multiple catalysts (e.g., Pd/C vs. PtO₂) for hydrogen/deuterium exchange under identical conditions .

- Analytical Triangulation: Combine ¹H-NMR, MS, and IRMS to detect isotopic impurities. For example, residual protons at the 6-position may indicate incomplete deuteration due to steric hindrance .

Q. What challenges arise in neutron crystallography for locating deuterium atoms, and how can SHELX refine such data?

- Answer: Neutron diffraction requires large crystals (>1 mm³) due to low scattering cross-sections. SHELXL refines deuterium positions using restraints (DFIX, DANG) and validates via Q-peaks in Fourier maps. For partially deuterated sites, occupancy factors are adjusted to match isotopic enrichment levels .

Q. How do deuterium’s magnetic properties complicate NMR spectral interpretation?

- Answer: Deuterium’s low gyromagnetic ratio (~6.5% of ¹H) eliminates splitting in ¹H-NMR but introduces isotopic shifts (e.g., upfield shifts of 0.02–0.05 ppm for adjacent protons). 2D-NMR (HSQC, HMBC) resolves overlapping signals by correlating ¹H-¹³C couplings unaffected by deuterium .

Q. What experimental designs assess the impact of deuteration on metabolic stability in vitro?

- Answer:

- Microsomal Incubations: Use human liver microsomes (HLM) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS. Deuterated analogs may show reduced CYP-mediated oxidation (e.g., at 4-hydroxyphenyl groups) .

- Reactive Metabolite Trapping: Incubate with glutathione (GSH) to detect deuterium’s protective effects against reactive intermediates .

Notes

- Avoid commercial sources (e.g., benchchem.com ) per guidelines. All references are peer-reviewed or from authoritative databases (PubChem, SHELX documentation).

- For crystallography, prioritize neutron diffraction facilities (e.g., ILL Grenoble) for deuterium positioning .

- Methodological rigor is emphasized, with protocols adaptable to isotopic analogs of similar flavonoids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.